molecular formula C10H9NOS3 B14525935 3,3-Bis(methylsulfanyl)-2-(thiophene-2-carbonyl)prop-2-enenitrile CAS No. 62455-60-1

3,3-Bis(methylsulfanyl)-2-(thiophene-2-carbonyl)prop-2-enenitrile

Cat. No.: B14525935
CAS No.: 62455-60-1
M. Wt: 255.4 g/mol
InChI Key: GCZDPCHNIOSPNR-UHFFFAOYSA-N
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Description

3,3-Bis(methylsulfanyl)-2-(thiophene-2-carbonyl)prop-2-enenitrile is an organic compound that features a thiophene ring, a nitrile group, and two methylsulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Bis(methylsulfanyl)-2-(thiophene-2-carbonyl)prop-2-enenitrile typically involves multi-step organic reactions. One possible route could involve the following steps:

    Formation of the thiophene ring: This can be achieved through the cyclization of suitable precursors.

    Introduction of the nitrile group: This might involve the use of cyanation reactions.

    Addition of methylsulfanyl groups: This can be done through nucleophilic substitution reactions using methylthiol as a reagent.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This would include considerations for reaction efficiency, cost of reagents, and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atoms.

    Reduction: Reduction reactions could target the nitrile group, potentially converting it to an amine.

    Substitution: The methylsulfanyl groups might be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or other oxidizing agents.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Nucleophiles like amines or alcohols under basic conditions.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction of the nitrile group could produce amines.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: The compound could serve as an intermediate in the synthesis of more complex organic molecules.

Biology

    Biological Activity: Compounds with similar structures are often investigated for their potential biological activities, such as antimicrobial or anticancer properties.

Medicine

    Drug Development: The compound might be explored for its potential as a drug candidate or as a building block in drug synthesis.

Industry

    Materials Science: The compound could be used in the development of new materials with specific properties, such as conductivity or stability.

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For example, if it is used as a drug, its mechanism might involve interaction with specific molecular targets, such as enzymes or receptors, leading to a biological effect.

Comparison with Similar Compounds

Similar Compounds

    3,3-Bis(methylsulfanyl)-2-(furan-2-carbonyl)prop-2-enenitrile: Similar structure but with a furan ring instead of a thiophene ring.

    3,3-Bis(methylsulfanyl)-2-(pyridine-2-carbonyl)prop-2-enenitrile: Similar structure but with a pyridine ring.

Uniqueness

The presence of the thiophene ring in 3,3-Bis(methylsulfanyl)-2-(thiophene-2-carbonyl)prop-2-enenitrile might confer unique electronic properties, making it distinct from its analogs with different heterocyclic rings.

Properties

CAS No.

62455-60-1

Molecular Formula

C10H9NOS3

Molecular Weight

255.4 g/mol

IUPAC Name

3,3-bis(methylsulfanyl)-2-(thiophene-2-carbonyl)prop-2-enenitrile

InChI

InChI=1S/C10H9NOS3/c1-13-10(14-2)7(6-11)9(12)8-4-3-5-15-8/h3-5H,1-2H3

InChI Key

GCZDPCHNIOSPNR-UHFFFAOYSA-N

Canonical SMILES

CSC(=C(C#N)C(=O)C1=CC=CS1)SC

Origin of Product

United States

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